3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-
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Overview
Description
3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower amounts of the desired product .
Industrial Production Methods
For industrial-scale production, ball-milling with catalytic InCl3 has been shown to produce naphthopyrans in excellent yields with minimal side products . This method is advantageous as it excludes the need for a Brønsted acid catalyst, making it suitable for constructing naphthopyrans with acid-sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- undergoes various chemical reactions, including:
Photochromic Reactions: Upon UV irradiation, the compound can convert from a closed form to colored isomers, such as transoid-cis and transoid-trans forms.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less documented.
Substitution Reactions: Substituents on the naphthopyran ring can be modified to tune its properties, such as color and fading kinetics.
Common Reagents and Conditions
UV Light: Used to induce photochromic reactions.
Catalysts: β-cyclodextrin hydrate, InCl3, and TsOH are commonly used in the synthesis.
Major Products
The major products of these reactions are typically colored isomers, such as merocyanine dyes, which exhibit different colors and fading rates depending on the substituents and reaction conditions .
Scientific Research Applications
3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- has several scientific research applications:
Materials Science: Used in the development of mechanochromic materials that change color under mechanical stress.
Photochemistry: Employed in the study of photochromic reactions and the development of photochromic lenses.
Polymer Chemistry: Incorporated into polymer networks to create stress-responsive materials.
Mechanism of Action
The mechanism of action for 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- primarily involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes a transition from a closed form to colored isomers through a 6π electrocyclic ring-opening process . This process involves the formation of transient species, such as excited singlet and triplet states, which eventually lead to the formation of long-lived colored photoproducts .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the bithiophen substituent.
3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents that affect its photochromic behavior.
Uniqueness
The presence of the bithiophen substituent in 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- enhances its photochromic properties, making it more responsive to UV light and allowing for more precise tuning of its color and fading kinetics . This makes it particularly valuable in applications requiring high sensitivity and specificity, such as stress sensing in polymeric materials .
Properties
CAS No. |
583886-86-6 |
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Molecular Formula |
C33H22OS2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
3,3-diphenyl-8-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C33H22OS2/c1-3-8-25(9-4-1)33(26-10-5-2-6-11-26)20-19-28-27-15-13-24(22-23(27)14-16-29(28)34-33)30-17-18-32(36-30)31-12-7-21-35-31/h1-22H |
InChI Key |
YIFPQKUHABXUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=C(S5)C6=CC=CS6)C7=CC=CC=C7 |
Origin of Product |
United States |
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